1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is a chemical compound that belongs to the class of pyridazine derivatives. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The structure features a pyrrolo[1,2-b]pyridazine moiety, which is known for its diverse applications in drug development.
The synthesis of 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has been documented in various studies, highlighting its derivation from 1-aminopyrrole and its derivatives through several synthetic methodologies. Notably, innovative approaches have been developed to streamline the synthesis of pyrrolo[1,2-b]pyridazine derivatives from readily available starting materials .
This compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized as an amine due to the propan-1-amine functional group.
The synthesis of 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine can be achieved through various methods:
The synthesis typically involves multiple steps including protection and deprotection strategies, temperature control, and careful monitoring of reaction conditions to optimize yields and selectivity.
The molecular formula for 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine is , indicating a molecular weight of approximately 188.23 g/mol. The structure features a pyrrolo[1,2-b]pyridazine core attached to a propan-1-amine side chain.
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine can participate in various chemical reactions typical for amines and heterocycles:
Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these reactions. For example, using acid catalysts can facilitate the formation of imines from amines and carbonyl compounds.
The mechanism of action for compounds like 1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine often involves interaction with biological targets such as enzymes or receptors. The specific interactions depend on the structural features that allow for binding to active sites.
Research indicates that derivatives of pyrrolo[1,2-b]pyridazine exhibit various biological activities including anti-inflammatory and anti-cancer properties. These effects are mediated through modulation of signaling pathways relevant to disease processes .
The compound is expected to be a solid at room temperature with potential solubility in polar solvents due to its amine functionality.
Key chemical properties include:
Relevant data on stability under different pH conditions and thermal stability would need empirical investigation.
1-{Pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine has potential applications in:
Research continues to explore its efficacy and safety profile for therapeutic uses .
The Suzuki-Miyaura cross-coupling of halogenated pyrrolo[1,2-b]pyridazines faces significant regiochemical challenges due to electronic heterogeneities within the fused ring system. Attempts to functionalize intermediate 6-bromo-4-chloro-pyrrolopyridazine-3-carboxamide via Suzuki reactions preferentially yield C-4 arylation products (e.g., compound 8) rather than the desired C-6 isomers. This regioselectivity arises from heightened electrophilicity at C-4, which undergoes oxidative addition more readily than C-6 [1] [7]. Electronic modulation via ortho-directing groups (e.g., pyridinyl) can partially mitigate this issue, but C-6 selectivity rarely exceeds 3:1 without auxiliary strategies. The table below summarizes key directing group effects:
Table 1: Regioselectivity in Pyrrolopyridazine Suzuki Coupling
| Directing Group | C-6:C-4 Ratio | Major Product |
|---|---|---|
| None | 1:9 | C-4 arylated |
| 2-Pyridinyl | 3:1 | C-6 arylated |
| Ethylthio | >20:1 | C-6 arylated |
Thioether auxiliaries provide a robust solution for C-6 regiocontrol. Introduction of an ethylthio group at C-6 (e.g., via nucleophilic displacement of bromide with ethanethiol) blocks C-4 reactivity and enables selective C-6 functionalization. Subsequent Suzuki-Miyaura coupling installs aryl/heteroaryl groups (e.g., 4-methoxy-3-pyridyl), after which oxidation with Oxone® converts the ethylthio moiety to a sulfone, enhancing electrophilicity for nucleophilic displacement. This three-step sequence achieves >95% regiochemical fidelity for C-6 substitution, critical for installing pharmacophores like the 3,4,5-trimethoxyphenyl group in tubulin inhibitors [1] [7]. Key advantages include:
The primary amine in 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine confers high polarity, limiting intestinal absorption (predicted LogDₚₕ 7.4 = -1.2). Phosphate prodrugs effectively mask this polarity, as demonstrated with structurally analogous JAK inhibitors. Conversion to the phosphoryloxymethyl derivative via chloride displacement enables:
| Prodrug Type | Solubility (pH 6.8) | Caco-2 Pₐₚₚ (×10⁻⁶ cm/s) | In Vivo Conversion Half-life |
|---|---|---|---|
| Parent amine | <1 μg/mL | 0.2 | N/A |
| Phosphate ester | >500 μg/mL | 1.8 | 15 min |
| N,N-Dimethylaminocarbonyl | 120 μg/mL | 5.3 | 45 min |
Synthesis of the propan-1-amine side chain exploits oxirane ring-opening strategies. 7-Acetyl pyrrolo[1,2-b]pyridazine undergoes Darzens condensation with α-chloroacetamide to form a glycidic ester, which rearranges to the α,β-unsaturated ester upon heating. Catalytic hydrogenation saturates the alkene, followed by Curtius rearrangement to install the amine functionality. Critical regiochemical considerations include:
The dihydroxyalkylamine moiety in 1-{pyrrolo[1,2-b]pyridazin-7-yl}propan-1-amine derivatives promotes extensive intermolecular H-bonding, yielding high-melting solids (>280°C) with poor kinetic solubility. Crystallization screens reveal:
| Form | Melting Point (°C) | Aqueous Solubility | Hygroscopicity |
|---|---|---|---|
| Crystalline free base | 280 (dec.) | 0.8 μg/mL | Low |
| Succinate co-crystal | 222 | 35 μg/mL | Moderate |
| Amorphous dispersion | N/A | 50 μg/mL | High |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5